Ethyl trans-2-hexenoate

Descripción

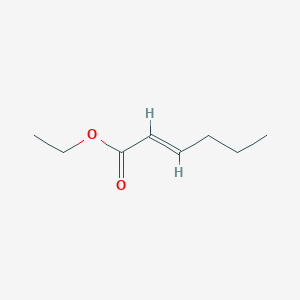

Ethyl trans-2-hexenoate (CAS 27829-72-7) is an ester with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.1956 g/mol . It is characterized by a trans-configuration double bond between the second and third carbon atoms in the hexenoate chain. This compound is widely utilized in the food and fragrance industries due to its fruity aroma, often described as "green," "pineapple-like," or "tropical" . Its IUPAC name is ethyl (E)-2-hexenoate, and it is structurally distinct from other hexenoate esters due to the position and geometry of the double bond .

Key physical properties include:

- Boiling point: 85°C at 25 mmHg

- LogP: 2.61 (indicating moderate hydrophobicity)

- Vapor pressure: 0.881 mm Hg at 20°C

- Flash point: >230°F (>110°C), classifying it as a flammable liquid .

It is synthesized via esterification of trans-2-hexenoic acid with ethanol and is a common volatile organic compound (VOC) in fermented beverages, fruits, and flavor formulations .

Propiedades

IUPAC Name |

ethyl (E)-hex-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-5-6-7-8(9)10-4-2/h6-7H,3-5H2,1-2H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRXWMQZUAOMRJ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30885403 | |

| Record name | 2-Hexenoic acid, ethyl ester, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid; fruity aroma, Colourless liquid; Fruity, green, pulpy, pineapple, apple aroma | |

| Record name | Ethyl 2-hexenoate (mixture of isomers) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2143/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Ethyl trans-2-hexenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1786/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

167.00 to 174.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl 2E-hexenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032268 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol), Slightly soluble in water; soluble in fats | |

| Record name | Ethyl 2-hexenoate (mixture of isomers) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2143/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Ethyl trans-2-hexenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1786/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.895-0.905 (20º), 0.895-0.905 | |

| Record name | Ethyl 2-hexenoate (mixture of isomers) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2143/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Ethyl trans-2-hexenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1786/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

27829-72-7, 1552-67-6 | |

| Record name | Ethyl trans-2-hexenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27829-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl hex-2-enoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001552676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-hexenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027829727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexenoic acid, ethyl ester, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexenoic acid, ethyl ester, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl hex-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl (E)hex-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-HEXENOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OL4EUZ6C13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl 2E-hexenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032268 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mecanismo De Acción

C8H14O2C_8H_{14}O_2C8H14O2

. This compound has been identified as a metabolite, which means it is a product of metabolic reactions within the body . However, the specific details about its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action, are not well-documented in the available literature.Actividad Biológica

Ethyl trans-2-hexenoate, also known as ethyl (E)-2-hexenoate, is an organic compound with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol. This compound is primarily recognized for its applications in the flavor and fragrance industries, but its biological activity has garnered interest in various fields, including pharmacology and biochemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol |

| Boiling Point | 85 °C |

| Flash Point | 62 °C |

| Density | 0.90 g/cm³ |

| CAS Number | 27829-72-7 |

Biological Activity Overview

This compound exhibits several biological activities that are relevant to its potential applications in medicine and agriculture. Research indicates that it may possess antimicrobial, anti-inflammatory, and antioxidant properties.

Antimicrobial Activity

Studies have shown that this compound has significant antimicrobial properties. For instance, it has been tested against various strains of bacteria and fungi. The compound's efficacy varies among different microorganisms, with some studies reporting inhibition of growth in pathogenic bacteria such as Escherichia coli and Staphylococcus aureus.

Case Study: Antimicrobial Efficacy

- A study conducted by researchers evaluated the antimicrobial effects of this compound against foodborne pathogens. The results indicated a minimum inhibitory concentration (MIC) of 0.5% for E. coli and 1% for S. aureus, suggesting its potential use as a natural preservative in food products.

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been explored in various models. Research indicates that this compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.

Research Findings:

- In vitro studies demonstrated that this compound reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages, indicating its potential as a therapeutic agent for inflammatory diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Interaction with Cell Membranes: this compound may disrupt bacterial cell membranes, leading to cell lysis.

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in inflammatory pathways.

- Antioxidant Activity: this compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.

Applications in Agriculture

Given its biological activity, this compound is being investigated for use as a natural pesticide and fungicide. Its ability to inhibit the growth of certain pathogens makes it a candidate for organic farming practices.

Aplicaciones Científicas De Investigación

Applications Overview

Ethyl trans-2-hexenoate is utilized in several sectors, including:

-

Flavor and Fragrance Industry

- Used as a flavoring agent in food and beverages, it imparts a fruity aroma that enhances sensory experiences.

- Commonly found in products such as candies, soft drinks, and baked goods.

-

Cosmetic Formulations

- Serves as a fragrance component in personal care products like lotions, creams, and perfumes, contributing to their pleasant scents.

-

Synthetic Organic Chemistry

- Acts as an intermediate in the synthesis of various organic compounds.

- Facilitates the development of new materials and pharmaceuticals through chemical reactions.

-

Agricultural Applications

- Employed in the formulation of pesticides and herbicides, enhancing the effectiveness of crop protection products.

-

Research and Development

- Valuable for studies related to chemical reactivity and the development of novel chemical processes.

Flavor and Fragrance Industry

This compound is particularly valued for its fruity aroma. It is commonly used in:

| Product Type | Application |

|---|---|

| Food Products | Flavoring agent |

| Beverages | Enhancer for sensory appeal |

| Confectionery | Adds fruit-like flavors |

Case Study: A study published by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) indicates that this compound can be safely used in food products without adverse effects at typical consumption levels .

Cosmetic Formulations

In cosmetics, this compound is utilized for its scent-enhancing properties:

| Product Type | Function |

|---|---|

| Lotions | Fragrance component |

| Creams | Enhances user experience |

| Perfumes | Provides distinctive scents |

Case Study: Research has shown that incorporating this compound into cosmetic formulations can improve consumer satisfaction due to its appealing scent profile .

Synthetic Organic Chemistry

As a versatile intermediate, this compound plays a crucial role in synthetic organic chemistry:

| Reaction Type | Role |

|---|---|

| Esterification | Forms esters with alcohols |

| Polymerization | Used in producing polymers |

Case Study: this compound has been utilized in the synthesis of complex organic molecules, demonstrating its utility in pharmaceutical development .

Agricultural Applications

In agriculture, this compound is used to enhance pesticide formulations:

| Application Type | Benefit |

|---|---|

| Pesticides | Improved efficacy |

| Herbicides | Targeted action |

Case Study: Field trials have shown that formulations containing this compound provide better crop protection compared to traditional pesticides .

Research and Development

Researchers leverage the unique properties of this compound for various studies:

| Research Focus | Application |

|---|---|

| Chemical Reactivity | Investigating reaction pathways |

| Novel Processes | Development of new methodologies |

Case Study: Studies indicate that this compound can be used to explore new catalytic processes in organic synthesis .

Comparación Con Compuestos Similares

Positional Isomers: Ethyl trans-3-Hexenoate

Ethyl trans-3-hexenoate (CAS 26553-46-8) shares the same molecular formula but has the double bond at the third carbon. Key differences include:

| Property | Ethyl trans-2-hexenoate | Ethyl trans-3-hexenoate |

|---|---|---|

| LogP | 2.61 | 2.25 |

| Vapor Pressure | 0.881 mm Hg | Not reported |

| Aroma Profile | Fruity, green | Less intense, herbal |

The shifted double bond reduces hydrophobicity and alters aroma intensity, making ethyl trans-3-hexenoate less prominent in flavor applications .

Substituted Derivatives: Ethyl-3-Methyl-2-Hexenoate

Ethyl-3-methyl-2-hexenoate (CAS 15677-00-6) introduces a methyl group at the third carbon, increasing molecular weight to 156.22 g/mol . However, its aroma is less studied, and it is less common in natural products compared to this compound .

Geometric Isomers: Ethyl cis-2-Hexenoate

- Lower thermal stability due to less favorable steric arrangements.

- Distinct aroma profiles—cis-configurations often yield sharper, grassier notes compared to the sweeter trans-forms .

Functional Group Variants: Trans-2-Hexenoic Acid

The free acid trans-2-hexenoic acid (CAS 13419-69-7) lacks the ethyl ester group, resulting in:

- Higher reactivity : It participates in hydrogen bonding with enzymes like Oye1 and NemA, unlike its ester counterpart .

- Reduced volatility : Boiling point increases significantly (exact data unavailable), limiting its use in aroma applications .

Comparison with Other Fruit-Derived Esters

Ethyl Pentanoate

Present in fermented walnut drinks (), ethyl pentanoate (C₇H₁₄O₂) has a shorter carbon chain, leading to:

- Lower molecular weight (130.18 g/mol) and higher volatility .

- Aroma: Stronger "rum" or "creamy" notes compared to the tropical fruit character of this compound .

Ethyl Benzoate

Ethyl benzoate (C₉H₁₀O₂) contains an aromatic ring, granting:

- Higher stability and lower solubility in water (LogP ~2.64).

- Aroma: Sweet, cherry-like, with less freshness than this compound .

Métodos De Preparación

Fischer Esterification of Trans-2-Hexenoic Acid

Fischer esterification remains the most straightforward method for synthesizing ethyl trans-2-hexenoate. This acid-catalyzed reaction involves the condensation of trans-2-hexenoic acid with ethanol. The synthesis of trans-2-hexenoic acid itself is achieved via oxidation of trans-2-hexenal using diphenyl diselenide and hydrogen peroxide in water, yielding 99% purity under green chemistry conditions . Subsequent esterification employs sulfuric acid or toluenesulfonic acid as a catalyst, with excess ethanol to drive equilibrium toward ester formation .

Reaction conditions typically involve refluxing the mixture at 80–100°C for 4–6 hours. The mechanism proceeds through protonation of the carboxylic acid, nucleophilic attack by ethanol, and elimination of water. A key advantage is the use of readily available starting materials, though the equilibrium nature of the reaction necessitates careful water removal to achieve yields exceeding 80% . Industrial applications often adopt molecular sieves or azeotropic distillation to enhance efficiency.

Enzymatic Transesterification Using Lipases

Enzymatic methods offer an eco-friendly alternative, leveraging lipases such as Rhizomucor miehei lipase (RML) for transesterification. In a solvent system like n-hexane, RML demonstrates high specificity for trans-2-hexenoic acid, achieving optimal activity at 45–55°C . Substrate concentrations of 0.5 M (equimolar acid and ethyl caprate) maximize ester synthesis, though higher acid concentrations inhibit enzyme activity.

Kinetic studies reveal an apparent V<sub>max</sub> of 1.861 µmol·min<sup>−1</sup>·mg<sup>−1</sup> and K<sub>M</sub> values of 0.0135 M for ester and 0.0847 M for acid . Unlike Fischer esterification, this method avoids harsh acids and enables room-temperature reactions, aligning with green chemistry principles. However, enzyme cost and scalability challenges limit widespread industrial adoption.

Oxidation-Esterification Tandem Approach

A tandem strategy combines the oxidation of trans-2-hexenal to trans-2-hexenoic acid followed by in situ esterification. The oxidation step employs diphenyl diselenide (0.02 mmol) and hydrogen peroxide (1 mmol) in water, achieving quantitative conversion within 6 hours at 20°C . The resulting acid is directly reacted with ethanol under acidic conditions, bypassing isolation steps and improving overall yield.

This method’s key advantage lies in its solvent-free oxidation, reducing waste generation. However, the esterification step still requires acid catalysis, and the tandem process demands precise control over reaction parameters to prevent side reactions.

Phosphonium Salt-Mediated Wittig Reaction

Advanced synthetic routes utilize Wittig reactions to construct the trans-alkene moiety. For example, (ethylcarbonylmethylene)triphenylphosphine, synthesized from 2-oxobutyl triphenylphosphonium bromide and potassium tert-butoxide, reacts with methyl glyoxylate to form trans-4-oxo-2-hexenoic acid methyl ester . Reduction with diisobutylaluminum hydride (DIBAH) at −100–0°C yields trans-4-oxo-2-hexenal, which is further functionalized to the target ester.

While this method achieves high regioselectivity (88% yield for intermediate esters) , its complexity and reliance on air-sensitive reagents hinder large-scale application. Additionally, the multi-step synthesis increases production costs compared to direct esterification.

Comparative Analysis of Preparation Methods

The table below summarizes key parameters for each method:

Q & A

Q. What are the standard analytical methods for characterizing Ethyl trans-2-hexenoate in complex mixtures?

Gas chromatography/mass spectrometry (GC/MS) is the primary method for identifying and quantifying this compound, particularly in essential oils or synthetic mixtures. Retention indices (e.g., AI: 1038, KI: 1044) and mass spectral libraries (e.g., MSD LIB#: 682) are critical for accurate identification . Nuclear magnetic resonance (NMR) spectroscopy can resolve structural ambiguities, such as confirming the trans-configuration of the double bond. Method validation should include calibration curves and spike-recovery experiments to address matrix effects in biological or environmental samples.

Q. How can researchers safely handle this compound given its hazardous properties?

this compound is corrosive (GHS hazard code C) and flammable. Handling requires personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats. Work should occur in a fume hood to avoid inhalation. Storage must be in inert gas (e.g., N₂) at 2–8°C to prevent degradation . Spills should be neutralized with absorbent materials (e.g., vermiculite) and disposed of as hazardous waste (UN 3265).

Q. What synthetic routes are commonly used to produce this compound?

The esterification of trans-2-hexenoic acid with ethanol under acid catalysis (e.g., H₂SO₄) is a standard method. Reaction monitoring via thin-layer chromatography (TLC) or GC ensures completion. Purification typically involves fractional distillation under reduced pressure (e.g., 12 mmHg, 123–126°C) to achieve >97% purity . Alternative enzymatic synthesis using lipases may reduce side products but requires optimization of solvent systems and temperature.

Advanced Research Questions

Q. How do computational models explain enzyme-substrate interactions involving this compound in biocatalytic reduction?

Molecular docking studies reveal that this compound interacts with enzymes like Oye1 and NemA via hydrogen bonding (e.g., Lys338 and Arg334 in Oye1; Arg131 and Arg143 in NemA) and electrostatic interactions. These interactions stabilize the substrate in the catalytic pocket, enabling stereoselective reduction of α,β-unsaturated bonds. In silico mutagenesis can identify residues critical for activity, guiding protein engineering for improved catalytic efficiency .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial or pheromonal effects) often arise from variations in sample purity, assay conditions, or organism-specific responses. Researchers should:

Q. How can isotopic labeling of this compound elucidate its metabolic pathways in microbial systems?

Isotopic tracing with ¹³C-labeled this compound allows tracking of carbon flux in microbial degradation pathways. For example, in Pseudomonas spp., β-oxidation pathways may cleave the ester bond, releasing ethanol and trans-2-hexenoic acid. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies labeled intermediates, while RNA-seq identifies upregulated catabolic genes .

Q. What are the limitations of using this compound as a flavor/aroma additive in in vitro studies?

While its fruity odor makes it a candidate for flavor studies, its volatility and instability in aqueous matrices (e.g., cell culture media) limit reproducibility. Stabilization methods include encapsulation in cyclodextrins or lipid nanoparticles. Dose-response studies must account for evaporation losses, measured via headspace GC .

Methodological Considerations

Q. How to design a robust study investigating this compound’s role in insect pheromone systems?

- Field Studies : Pair gas chromatography-electroantennographic detection (GC-EAD) with wind tunnel assays to confirm bioactive thresholds.

- Lab Studies : Use Y-tube olfactometers under controlled humidity/temperature.

- Controls : Include enantiomerically pure analogs to rule out non-specific responses .

Q. What statistical approaches are suitable for analyzing dose-dependent toxicity of this compound?

Probit analysis or log-logistic models (e.g., EC₅₀ calculations) are recommended for toxicity data. Bootstrap resampling can address small sample sizes, while ANOVA with post-hoc tests (e.g., Tukey’s HSD) identifies significant differences between treatment groups .

Data Reproducibility and Ethics

Q. How to ensure reproducibility in studies involving this compound?

Q. What ethical considerations apply to human sensory evaluations of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.